2-Methoxybenzoyl cyanide

Overview

Description

Synthesis Analysis

A synthesis method for a similar compound, 2-methylbenzoyl cyanide, involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as a solvent . A phase transfer catalyst is added to carry out the cyanation reaction . After the reaction, an inorganic base as a catalyst is added, and distillation and depolymerization are carried out .Molecular Structure Analysis

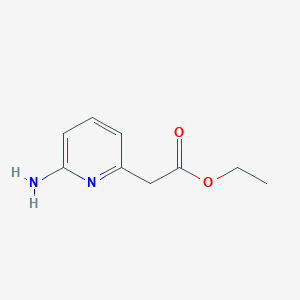

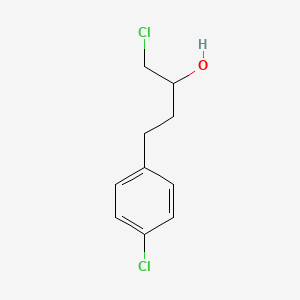

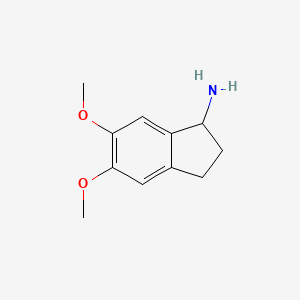

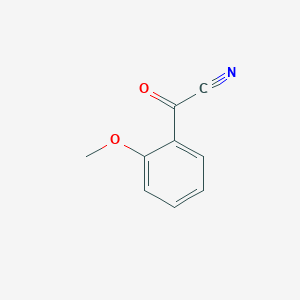

The molecular formula of 2-Methoxybenzoyl cyanide is C9H7NO2. Its molecular weight is 161.16 g/mol.Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis

The physical state of this compound is solid . It has a melting point of 56° C and a boiling point of 161° C at 12 mmHg . It should be stored at 4° C .Scientific Research Applications

Fluorogenic Chemosensors for Cyanide Detection : A significant application of compounds related to 2-Methoxybenzoyl cyanide is in the development of fluorogenic chemosensors for detecting cyanide ions, which are harmful to both human health and the environment. For example, a benzothiazole-based sensor was created for the fluorescence detection of cyanide, showing high selectivity and sensitivity, and applicable in environmental water samples and living cells (Jothi et al., 2022).

Synthesis of Fluorescent Chemosensors : Another study focused on designing and synthesizing a family of compounds for the selective recognition of cyanide, demonstrating the utility of these compounds in developing sensitive and fast-responding probes for cyanide detection (Orrego-Hernández & Portilla, 2017).

Cyanide Sensors in Aqueous Medium : Substituted 2-Aminobenzothiazoles Salicylidenes, structurally related to this compound, have been synthesized and characterized as efficient sensors for cyanide in aqueous media, demonstrating the importance of these compounds in environmental monitoring (Elsafy, Al-Easa, & Hijji, 2018).

'Green' Methodology for Efficient Benzoylation : Benzoyl cyanide has been used in 'green' chemistry applications, such as the efficient and selective benzoylation of nucleosides. This highlights the role of benzoyl cyanide derivatives in the development of more environmentally friendly chemical processes (Prasad et al., 2005).

Catalytic Hydrodeoxygenation in Bio-Oil Reforming : Studies on the hydrodeoxygenation of compounds like 2-methoxy phenol, structurally similar to this compound, using mesoporous zeolite catalysts have been conducted. This is significant in the context of bio-oil reforming and the development of sustainable energy sources (Lee et al., 2015).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Cyanide, a component of this compound, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .

Temporal Effects in Laboratory Settings

It is known that the effects of cyanide, a component of this compound, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .

Metabolic Pathways

Cyanide, a component of this compound, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .

Transport and Distribution

It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .

Subcellular Localization

It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .

Properties

IUPAC Name |

2-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHWLEGZZRUPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540890 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72371-46-1 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)